2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one
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Overview
Description
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one, also known as α-turmerone, is a naturally occurring compound found in turmeric. It is a sesquiterpene ketone with a molecular formula of C15H22O. This compound is known for its distinctive aroma and is a significant component of turmeric essential oil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one can be achieved through various synthetic routes. One common method involves the isolation from turmeric, where the compound is extracted using solvents such as ethanol or hexane. The extract is then subjected to chromatographic techniques to purify the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from turmeric. The process includes grinding turmeric rhizomes, followed by solvent extraction and purification using distillation or chromatography. This method ensures a high yield of pure this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogens and other electrophiles can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the formulation of fragrances and flavors due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: Induces apoptosis in cancer cells by modulating signaling pathways such as the NF-κB pathway.
Comparison with Similar Compounds
Similar Compounds
β-Turmerone: Another major component of turmeric essential oil with similar chemical structure and properties.
Ar-turmerone: A sesquiterpene found in turmeric with distinct biological activities.
Uniqueness
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one is unique due to its specific chemical structure, which imparts distinct aromatic properties and biological activities. Its ability to modulate multiple molecular targets makes it a valuable compound for various applications .
Properties
CAS No. |
83448-58-2 |
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Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2-methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one |
InChI |
InChI=1S/C15H24O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,8,11,13H,6-7,9-10H2,1-4H3 |
InChI Key |
FRFQUSZMLRIVJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(=CC1)C(C)CC(=O)CC(C)C |
Origin of Product |
United States |
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